molecular formula C14H10ClN5S B15083080 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-33-2

4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15083080
CAS No.: 613248-33-2
M. Wt: 315.8 g/mol
InChI Key: HUNGZPLNHLAWDQ-RQZCQDPDSA-N
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Description

4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core substituted with a pyridin-2-yl group at position 5 and a 2-chlorobenzylidene moiety at position 2. The compound combines the structural features of a triazole-thiol scaffold, known for its diverse pharmacological properties, with a pyridine ring and a chlorinated aromatic aldehyde-derived Schiff base.

Properties

CAS No.

613248-33-2

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-11-6-2-1-5-10(11)9-17-20-13(18-19-14(20)21)12-7-3-4-8-16-12/h1-9H,(H,19,21)/b17-9+

InChI Key

HUNGZPLNHLAWDQ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. The compound’s triazole ring can also coordinate with metal ions, enhancing its activity as a catalyst

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazole-Thiol Derivatives

Compound Name Substituent at Position 4 Substituent at Position 5 Key Structural Difference
4-((2-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 2-Chlorobenzylidene Pyridin-2-yl Reference compound
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4-Fluorobenzylidene Pyridin-2-yl Halogen position (F vs. Cl)
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol 3-Bromobenzylidene 4-(Trifluoromethyl)phenyl Bulkier aryl group at position 5
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylidene 5-Methylpyrazole Electron-donating methoxy group
4-((2-Nitrobenzylidene)amino)-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol 2-Nitrobenzylidene Dec-9-en-1-yl Aliphatic vs. aromatic substituent

Key Observations :

  • Halogen Effects : The 2-chloro substituent in the target compound may enhance lipophilicity and membrane penetration compared to the 4-fluoro analog ().
  • Aromatic vs.

Table 2: Antimicrobial and Anticancer Activities of Selected Analogues

Compound Name Antimicrobial Activity (MIC, μM) Anticancer Activity (% Inhibition) Reference
Target Compound Not reported Not reported
4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol S. aureus: 0.132 mM N/A
(E)-5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol N/A MCF-7: 65%; Hep-G2: 72%
4-(4-Bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol N/A Lung cancer: IC₅₀ = 12.3 μM

Key Observations :

  • Antimicrobial Potency : Nitro-substituted derivatives exhibit superior activity against Gram-positive bacteria (), suggesting that electron-withdrawing groups enhance antibacterial effects.
  • Anticancer Activity : Pyridine-containing analogs (e.g., ) show significant inhibition of cancer cell lines, likely due to improved metal-chelation capabilities ().

Key Observations :

  • Synthetic Efficiency : Higher yields (81–86%) are achieved with aliphatic aldehydes () compared to aromatic aldehydes (73% in ).
  • Characterization Consistency : All compounds are validated via NMR and mass spectrometry, ensuring structural fidelity.

Therapeutic Potential and Limitations

  • DHFR Inhibition : Nitro-substituted triazoles () inhibit dihydrofolate reductase, a mechanism yet to be tested in the target compound.

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